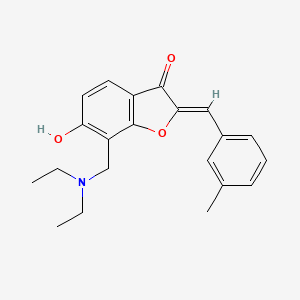
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings.
Chemical Structure
The compound's structure is characterized by a benzofuran moiety, which is known for its bioactive properties. The presence of diethylamino and hydroxyl groups enhances its potential therapeutic effects.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. A related benzofuran derivative was reported to reduce TNF levels by 93.8% and IL-1 levels by 98% in vitro .
2. Anticancer Activity
The anticancer potential of this compound class has been explored extensively. Research indicates that benzofuran derivatives can induce apoptosis in various cancer cell lines. For example, a study investigating similar compounds found that they significantly inhibited cell proliferation in human cancer cells while promoting apoptosis through reactive oxygen species (ROS) generation and interleukin-6 release inhibition .
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | ROS Generation | |
| HeLa (Cervical Cancer) | 10 | Apoptosis Induction |
3. Antimicrobial Activity
The antimicrobial efficacy of benzofuran derivatives has also been documented. Compounds within this class exhibit activity against various bacterial strains. For instance, a related study reported that certain benzofuran derivatives showed minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of NF-κB Pathway : This compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
- Induction of Apoptosis : The anticancer effects are likely mediated through ROS generation leading to apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives for their biological activity. The most promising candidates exhibited potent anti-inflammatory and anticancer properties, suggesting that modifications in their chemical structure can significantly enhance their therapeutic potential .
科学的研究の応用
Medicinal Chemistry
Research indicates that compounds similar to (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one exhibit significant biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups is known to enhance antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, indicating potential use in developing new antimicrobial agents.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as:
- Condensation Reactions : It can react with aldehydes to form substituted benzofuran derivatives, expanding the library of bioactive compounds.
- C-H Activation : The compound can undergo C-H bond activation processes, facilitating the development of complex molecular architectures through cascade reactions .
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of benzofuran derivatives, including this compound. The results indicated a dose-dependent increase in antioxidant activity measured through DPPH radical scavenging assays. This suggests potential applications in nutraceuticals and functional foods aimed at combating oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies assessed the anti-inflammatory effects of similar benzofuran compounds on human macrophages. The results showed a significant reduction in the expression of inflammatory markers such as TNF-alpha and IL-6. This positions the compound as a candidate for further development into therapeutic agents for conditions like arthritis and other inflammatory disorders.
特性
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)10-9-16-20(24)19(25-21(16)17)12-15-8-6-7-14(3)11-15/h6-12,23H,4-5,13H2,1-3H3/b19-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQICTFYVTYLQAR-UNOMPAQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC(=C3)C)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC(=C3)C)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













